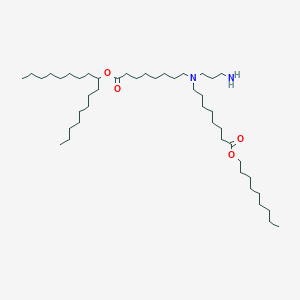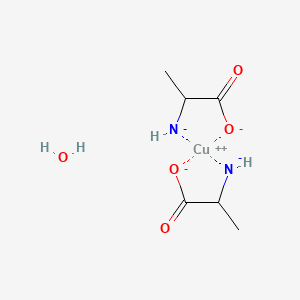
Bis(DL-alaninato-N,O)-Copper, monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(DL-alaninato-N,O)-Copper, monohydrate is a coordination compound where copper is complexed with DL-alanine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-alaninato-N,O)-Copper, monohydrate typically involves the reaction of copper salts with DL-alanine in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper coordination of the ligands to the copper ion. The resulting complex is then crystallized to obtain the monohydrate form.
Industrial Production Methods
化学反応の分析
Types of Reactions
Bis(DL-alaninato-N,O)-Copper, monohydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve other amino acids or ligands in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while substitution reactions may yield new coordination compounds with different ligands.
科学的研究の応用
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloproteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.
作用機序
The mechanism by which Bis(DL-alaninato-N,O)-Copper, monohydrate exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, coordinate with biological molecules, and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Bis(glycinato)copper(II): Similar coordination compound with glycine ligands.
Bis(serinato)copper(II): Coordination compound with serine ligands.
Bis(aspartato)copper(II): Coordination compound with aspartic acid ligands.
特性
分子式 |
C6H12CuN2O5-2 |
|---|---|
分子量 |
255.72 g/mol |
IUPAC名 |
copper;2-azanidylpropanoate;hydrate |
InChI |
InChI=1S/2C3H6NO2.Cu.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q2*-1;+2;/p-2 |
InChIキー |
QIBOMLNJELXGHO-UHFFFAOYSA-L |
正規SMILES |
CC(C(=O)[O-])[NH-].CC(C(=O)[O-])[NH-].O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
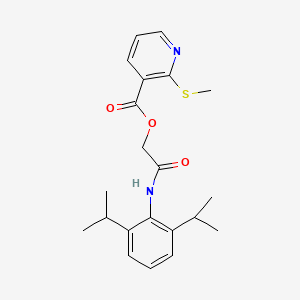
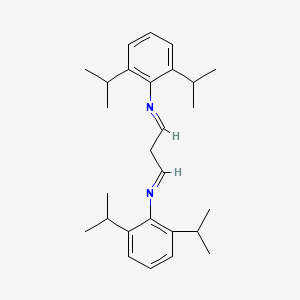

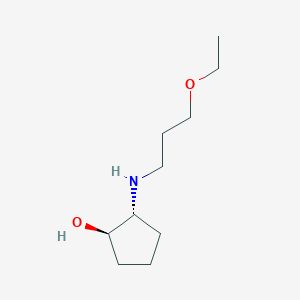

![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
